molecular formula C15H12O4 B3063222 7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one CAS No. 62252-06-6

7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one

Cat. No.: B3063222
CAS No.: 62252-06-6
M. Wt: 256.25 g/mol
InChI Key: MXNJBOFUFMJXOB-UHFFFAOYSA-N
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Description

7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one is a compound belonging to the class of chroman-4-one derivatives. These compounds are known for their significant structural framework, which includes a benzene ring fused to a dihydropyranone ring. This structure is a major building block in many medicinal compounds and exhibits a broad range of biological and pharmaceutical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-2-(3-hydroxyphenyl)chroman-4-one can be achieved through various methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid with trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production methods for chroman-4-one derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods typically employ continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or hydrocarbons .

Scientific Research Applications

7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential use in treating diseases such as cancer, diabetes, and neurodegenerative disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-hydroxy-2-(3-hydroxyphenyl)chroman-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as pteridine reductase-1, which plays a role in the metabolism of certain parasites. This inhibition leads to the disruption of essential biological processes in the parasites, resulting in their death .

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one
  • 6-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one
  • 2-(3,4-Dihydroxyphenyl)-6-hydroxychroman-4-one

Uniqueness

7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other chroman-4-one derivatives. This unique structure allows it to interact with different molecular targets and exhibit a broader range of pharmacological effects .

Properties

CAS No.

62252-06-6

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

7-hydroxy-2-(3-hydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H12O4/c16-10-3-1-2-9(6-10)14-8-13(18)12-5-4-11(17)7-15(12)19-14/h1-7,14,16-17H,8H2

InChI Key

MXNJBOFUFMJXOB-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC(=CC=C3)O

Origin of Product

United States

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